molecular formula C17H15NO3 B8737955 N-(2-Hydroxy-1-benzylethyl)phthalimide CAS No. 93316-45-1

N-(2-Hydroxy-1-benzylethyl)phthalimide

Cat. No.: B8737955
CAS No.: 93316-45-1
M. Wt: 281.30 g/mol
InChI Key: WUQQWFQBZMAJLS-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-1-benzylethyl)phthalimide is a phthalimide derivative characterized by a benzyl-substituted ethanolamine moiety attached to the nitrogen of the isoindole-1,3-dione core. This compound is structurally poised for roles in metal-catalyzed C–H functionalization (due to its N,O-bidentate directing group) and pharmaceutical synthesis .

Properties

CAS No.

93316-45-1

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-(1-hydroxy-3-phenylpropan-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H15NO3/c19-11-13(10-12-6-2-1-3-7-12)18-16(20)14-8-4-5-9-15(14)17(18)21/h1-9,13,19H,10-11H2

InChI Key

WUQQWFQBZMAJLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Phthalimide derivatives exhibit diverse properties based on substituents. Key comparisons include:

3-Chloro-N-phenyl-phthalimide
  • Substituents : Phenyl and chlorine groups.
  • Properties : Low polarity due to aromatic and halogen substituents; high thermal stability.
  • Applications: Monomer for polyimide synthesis, requiring high purity for polymerization .
  • Contrast : The absence of a hydroxyl group limits solubility in polar media compared to the target compound.
N-Admantyl Phthalimide
  • Substituents : Bulky adamantyl group.
  • Properties : Hydrophobic, three-dimensional structure enhances membrane permeability.
  • Applications : Antimicrobial and anticancer agents; induces TNF-α in leukemia cells .
  • Contrast : The adamantyl group’s steric bulk may hinder reactivity in certain synthetic pathways compared to the benzyl-hydroxyethyl chain.
N-(Tosyloxy)phthalimide
  • Substituents : Tosyloxy (sulfonate ester) group.
  • Properties : Moderate solubility; acts as a protease inhibitor via Lossen rearrangement.
  • Applications : Inactivates serine proteases (e.g., chymotrypsin) with high efficiency (k₂ ~250,000 M⁻¹s⁻¹) .
  • Contrast : The target compound’s hydroxyl group may favor different reaction pathways (e.g., esterification) rather than protease inhibition.
N-(Cyclohexylthio)phthalimide
  • Substituents : Cyclohexylthio group.
  • Properties : Sulfur-containing substituent enhances vulcanization inhibition.

Physicochemical Properties

Compound Solubility Stability Key Reactivity
Target Compound High (polar) Moderate Hydroxyl group: esterification, H-bonding
3-Chloro-N-phenyl-phthalimide Low (non-polar) High Chlorine: electrophilic substitution
N-Admantyl Phthalimide Low (non-polar) High Adamantyl: steric hindrance
N-(Tosyloxy)phthalimide Moderate Labile in aqueous Tosyloxy: protease inactivation

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